2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid typically involves the formation of the oxetane ring followed by functionalization. One common method involves the use of methyl 2-(oxetan-3-ylidene)acetate as a starting material. This compound can be synthesized through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an oxetane ketone, while reduction of the carboxylic acid group would produce an oxetane alcohol.
Scientific Research Applications
2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of polymers and materials with unique properties due to the presence of the oxetane ring.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere for other functional groups, allowing it to mimic the behavior of other molecules in biological systems . This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Hydroxyoxetan-3-yl)-2-methylpropanoic acid is unique due to the presence of both an oxetane ring and a carboxylic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds. The oxetane ring’s strain and reactivity, combined with the carboxylic acid’s ability to participate in hydrogen bonding and other interactions, make this compound particularly versatile in various applications.
Properties
Molecular Formula |
C7H12O4 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(3-hydroxyoxetan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O4/c1-6(2,5(8)9)7(10)3-11-4-7/h10H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SUFRHRRPSZHCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C1(COC1)O |
Origin of Product |
United States |
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